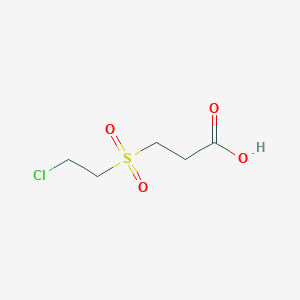
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring . The exact 3D structure would need to be determined experimentally or through computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. The presence of the benzenesulfonamide group might enhance its solubility in water, while the tetrahydroquinoline group might influence its stability .Aplicaciones Científicas De Investigación
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for in vitro antitumor activity. Some of these compounds showed more potency and efficacy than the reference drug Doxorubicin, suggesting their potential as antitumor agents (Alqasoumi et al., 2010).
Inhibitors for Human Carbonic Anhydrases (hCAs) : Compounds designed based on crystallographic studies of hCA II complex showed remarkable inhibition for brain-expressed hCA VII and selectivity over hCA I and II isoforms. These findings highlight the potential of these compounds as hCA inhibitors (Bruno et al., 2017).
Anti-Dengue Virus Agents : Diarylpyrazolylquinoline derivatives have been evaluated for their anti-dengue virus activity. Certain compounds demonstrated significant anti-DENV-2 activity, suggesting their potential as antiviral agents (Lee et al., 2017).
Fluorescence Probes for Zinc(II) Detection : A study on caged Zn2+ probes indicated the potential of these compounds as fluorescence probes for detecting zinc ions, which is significant in biological research (Aoki et al., 2008).
Agonists for Human Beta3 Adrenergic Receptor : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were examined as human beta3 adrenergic receptor agonists, with some showing significant activity. This has implications in the development of treatments for conditions related to this receptor (Parmee et al., 2000).
Synthesis of Fluorinated Isoquinolines and Quinolines : Research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution indicated potential applications in organic synthesis and drug development (Ichikawa et al., 2006).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Compounds containing a benzenesulfonamide group are generally well-tolerated, but can cause allergic reactions in some individuals . The safety profile would need to be determined through toxicity testing.
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJKUUXHJQNCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)

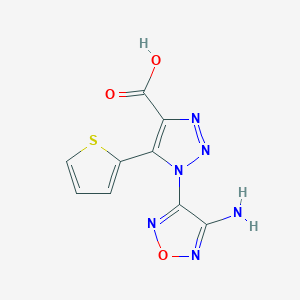
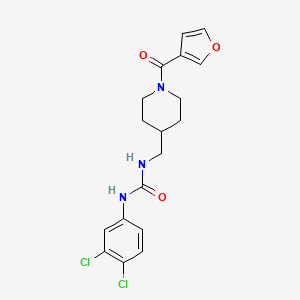
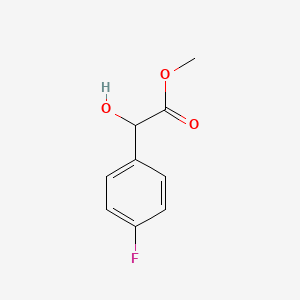

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)
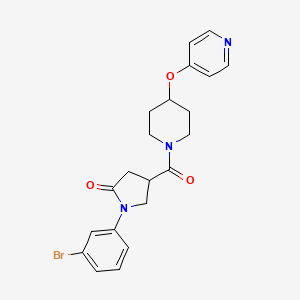
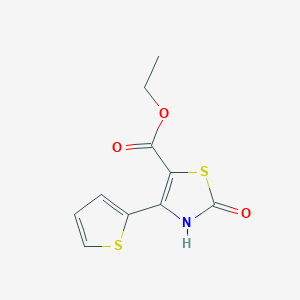
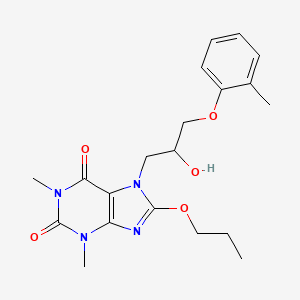

![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)
